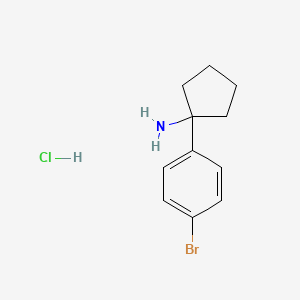

1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromophenyl)cyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11;/h3-6H,1-2,7-8,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUWFLSBTKRNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172462-36-0 | |

| Record name | 1-(4-bromophenyl)cyclopentan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Analytical Gauntlet: A Technical Guide to the Structure Elucidation of 1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride

Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of drug discovery and development, the absolute and unequivocal determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the catastrophic loss of time, resources, and intellectual capital, derailing promising research programs. The subject of this guide, 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride, serves as our exemplar—a novel small molecule whose therapeutic potential can only be unlocked through rigorous structural verification.

This document is not a rigid protocol but a strategic guide. It is designed for researchers, analytical chemists, and drug development professionals, providing not just the "how" but the "why" behind the multi-technique, orthogonal approach required for confident structure elucidation. We will treat the analytical process as a self-validating system, where each piece of data from disparate techniques must converge to support a single, unambiguous structural hypothesis.

For the purpose of this guide, we will operate under a common real-world scenario: a chemist has synthesized a new chemical entity, believed to be this compound. Our task is to prove, beyond a reasonable doubt, that the material in the vial is indeed the target molecule and to characterize its structure completely. We will use a hypothetical, yet chemically plausible, dataset to illustrate the analytical workflow.

The Strategic Workflow: An Orthogonal and Iterative Approach

The core principle of modern structure elucidation is the use of multiple, independent analytical techniques. A single method, no matter how powerful, is susceptible to ambiguity. By integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction (SCXRD), we create a logical framework where each technique cross-validates the others.

Our workflow is designed to be efficient, moving from rapid, information-rich techniques that confirm broad structural features to the definitive, but more labor-intensive, method of X-ray crystallography.

Figure 1: A logical workflow for structure elucidation, emphasizing the progression from initial characterization to definitive 3D structural proof.

Part 1: Foundational Analysis - What Are We Working With?

The first step is to confirm the most fundamental aspects of the molecule: its elemental composition and the functional groups it contains. Mass spectrometry and FTIR spectroscopy provide these answers rapidly.

High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Formula

Causality: Before dedicating time to complex NMR analysis or crystallization attempts, we must first confirm that the compound has the correct molecular formula (C₁₁H₁₅BrClN for the hydrochloride salt, C₁₁H₁₄BrN for the free base). High-resolution mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate mass measurement that can distinguish between isobaric formulas.

Experimental Protocol: ESI-TOF Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water). From this stock, prepare a dilute solution of approximately 10 µg/mL in the same solvent. To aid ionization in positive mode, 0.1% formic acid can be added.[1]

-

Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Acquisition: Infuse the sample solution directly or via LC injection. Acquire data in positive ion mode, as the amine is basic and readily protonated. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

Calibration: Ensure the instrument is calibrated using a known standard immediately before or during the run to achieve high mass accuracy (<5 ppm).[2]

Data Interpretation: The key is to identify the molecular ion peak corresponding to the protonated free base [M+H]⁺. The hydrochloride salt will dissociate in the ESI source. A critical piece of evidence is the isotopic pattern. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are separated by 2 Da. This results in a characteristic "doublet" for any bromine-containing ion, with the M+ and M+2 peaks having nearly equal intensity. This is a definitive fingerprint for the presence of a single bromine atom.

| Parameter | Predicted Value (for C₁₁H₁₅⁷⁹BrN⁺) | Predicted Value (for C₁₁H₁₅⁸¹BrN⁺) |

| Monoisotopic Mass [M+H]⁺ | 240.0437 | 242.0416 |

| Mass Accuracy | < 5 ppm | < 5 ppm |

| Isotopic Ratio (M+H)⁺ : (M+2+H)⁺ | ~1 : 0.98 | ~1 : 0.98 |

Table 1: Predicted High-Resolution Mass Spectrometry Data for the protonated free base of the target compound.

The observation of two peaks at m/z 240.0437 and 242.0416 (within 5 ppm error) with nearly equal intensity would provide extremely strong evidence for the elemental formula C₁₁H₁₄BrN.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

Causality: FTIR provides rapid confirmation of the key functional groups proposed in the structure: the primary amine (as an ammonium salt), the aromatic ring, and the aliphatic cyclopentane ring. The presence or absence of characteristic absorption bands acts as a quick validation of the gross molecular architecture.

Experimental Protocol: KBr Pellet Method

-

Material Preparation: Gently grind spectroscopy-grade potassium bromide (KBr) and dry it in an oven at ~110°C for 2-3 hours to remove absorbed water. Store in a desiccator.[3][4]

-

Sample Mixing: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. Grind the two together thoroughly in an agate mortar and pestle to ensure a homogenous mixture.[5]

-

Pellet Formation: Transfer the mixture to a pellet die. Apply pressure of 8-10 tons using a hydraulic press, preferably under vacuum to remove entrapped air, which can cause light scattering.[4][6]

-

Analysis: The resulting transparent pellet is placed in the FTIR spectrometer's sample holder. A background spectrum (using a pure KBr pellet) is collected first, followed by the sample spectrum.

Data Interpretation: The spectrum of the hydrochloride salt will show features of a primary ammonium ion (R-NH₃⁺) rather than a free primary amine (R-NH₂).

| Frequency Range (cm⁻¹) | Vibration Type | Expected Observation for Target Structure |

| 3100-2800 (broad) | N⁺-H stretching | A broad, strong absorption band characteristic of an ammonium salt. |

| ~3030 | Aromatic C-H stretching | A sharp, medium-intensity peak. |

| 2950-2850 | Aliphatic C-H stretching | Strong, sharp peaks from the cyclopentane ring CH₂ groups. |

| ~1600 & ~1475 | Aromatic C=C stretching | Two characteristic sharp bands. |

| ~1500 | N⁺-H bending | A medium to strong absorption. |

| 850-800 | C-H out-of-plane bend | A strong peak indicating 1,4-disubstitution (para) on the benzene ring. |

| ~1010 | C-N stretching | A medium intensity band. |

Table 2: Key Predicted FTIR Absorption Bands for this compound.

The presence of these key bands, especially the broad N⁺-H stretch and the strong para-disubstitution C-H bend, would strongly corroborate the proposed structure.

Part 2: Delineating the Skeleton - NMR Spectroscopy

With the molecular formula and functional groups confirmed, NMR spectroscopy is employed to map the precise connectivity of the atoms. It is the most powerful tool for determining the structure of organic molecules in solution.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in ~0.6-0.7 mL of a deuterated solvent in a clean, dry 5 mm NMR tube.[7][8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for hydrochloride salts due to its high polarity. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[9]

-

Instrument Setup: The experiments should be run on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR: Acquire a COSY (Correlation Spectroscopy) spectrum to identify ¹H-¹H couplings and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify one-bond ¹H-¹³C correlations.

-

Data Interpretation: The combined data from these experiments allows for a complete assignment of every proton and carbon in the molecule.

Figure 2: The logical integration of NMR experiments to build a structural hypothesis.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

-

δ ~8.8 (broad s, 3H): This broad singlet, which would disappear upon D₂O exchange, is characteristic of the three protons of the ammonium group (-NH₃⁺).

-

δ ~7.6 (d, J=8.5 Hz, 2H): A doublet representing the two aromatic protons ortho to the bromine atom.

-

δ ~7.4 (d, J=8.5 Hz, 2H): A doublet for the two aromatic protons meta to the bromine atom (and ortho to the cyclopentyl group). The classic AA'BB' pattern confirms para-substitution.

-

δ ~2.4 (m, 4H): A multiplet corresponding to the four protons on the two CH₂ groups adjacent (alpha) to the quaternary carbon.

-

δ ~1.8 (m, 4H): A multiplet for the remaining four protons on the two beta CH₂ groups of the cyclopentane ring.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

-

δ ~140: Quaternary aromatic carbon attached to the cyclopentyl group.

-

δ ~132: Aromatic CH carbons ortho to the bromine.

-

δ ~129: Aromatic CH carbons meta to the bromine.

-

δ ~121: Quaternary aromatic carbon attached to the bromine.

-

δ ~65: Quaternary aliphatic carbon (C-NH₃⁺).

-

δ ~38: Aliphatic CH₂ carbons alpha to the quaternary center.

-

δ ~24: Aliphatic CH₂ carbons beta to the quaternary center.

The COSY spectrum would show a correlation between the signals at δ ~2.4 and δ ~1.8 ppm, confirming the connectivity within the cyclopentane ring. The HSQC spectrum would link the proton signals to their corresponding carbon signals, confirming the assignments listed above. This complete and self-consistent NMR dataset would leave little doubt about the 2D structure of the molecule.

Part 3: The Final Arbiter - Single-Crystal X-ray Diffraction (SCXRD)

Causality: While the combination of MS and NMR provides a highly confident 2D structural assignment, it does not offer direct, unambiguous proof of the three-dimensional arrangement of atoms in space. SCXRD is the gold standard method that provides an atomic-resolution 3D model of the molecule as it exists in the solid state.[10] It definitively confirms connectivity, bond lengths, bond angles, and the absolute conformation.

Experimental Protocol: Small-Molecule SCXRD

-

Crystal Growth: This is often the most challenging step.[10] High-purity material is essential. Slow evaporation of a saturated solution is a common method. A solvent screen (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) should be performed to find conditions that yield single crystals of sufficient size (~50-250 microns) and quality (optically clear, no fractures).[11]

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled under a stream of cold nitrogen gas (~100 K) to minimize thermal vibration. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[11] Data should be collected to a high resolution (e.g., 0.85 Å or better).[12]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using direct methods and refined computationally to generate the final electron density map and atomic model.[12]

Data Interpretation: The output of a successful SCXRD experiment is a 3D model of the molecule. The key validation points are:

-

Connectivity: The model must match the connectivity determined by NMR.

-

Atomic Identity: The electron density around each atom must be consistent with its assignment (e.g., the high electron density of the bromine atom will be unmistakable).

-

Ionic Interaction: The model will show the chloride anion and the protonated amine in close proximity, confirming the salt structure.

-

Quality Factors: The final refined structure will have low crystallographic R-factors, indicating a good fit between the model and the experimental data.

The resulting crystal structure would provide the ultimate, irrefutable proof of the identity and three-dimensional nature of this compound.

Conclusion: A Self-Validating System for Structural Certainty

The structure elucidation of a new chemical entity like this compound is a process of systematic, logical deduction, fortified by orthogonal, empirical data. We began by confirming the elemental formula and the presence of a single bromine atom using the characteristic isotopic pattern in HRMS. FTIR spectroscopy then provided rapid evidence for the expected functional groups—the ammonium salt and the para-substituted aromatic ring. This foundational data provided the necessary context for a detailed investigation by 1D and 2D NMR, which allowed us to piece together the complete atomic connectivity of the molecular skeleton. Finally, single-crystal X-ray diffraction served as the ultimate arbiter, providing a definitive 3D picture of the molecule that confirmed all prior hypotheses. Each step in this workflow validates the last, creating a self-consistent and trustworthy body of evidence that establishes the molecule's structure with the highest possible degree of scientific certainty.

References

-

Standard Operating Procedure for NMR Experiments. (2023, July 24). University of Notre Dame. [Link]

-

Electrospray Ionization (ESI) Instructions. Rutgers University-Newark, Department of Chemistry. [Link]

-

How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation. (n.d.). Kintek Solution. [Link]

-

KBr Pellet Method. (n.d.). Shimadzu. [Link]

-

What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek Press. [Link]

-

Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford, Chemistry Research Laboratory. [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. [Link]

-

Nuclear Magnetic Resonance Spectroscopy. (n.d.). Michigan State University, Department of Chemistry. [Link]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy. (2021, July 31). Chemistry LibreTexts. [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC Carleton. [Link]

-

From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]

-

Single-crystal X-ray Diffraction (Part 2). (2019, July 24). Royal Society of Chemistry. [Link]

-

Supporting Information. (n.d.). Wiley-VCH. [Link]

-

Standard Operating Procedure for NMR Experiments. (2023, July 24). University of Notre Dame. [Link]

-

Nuclear Magnetic Resonance Spectroscopy. (n.d.). Michigan State University, Department of Chemistry. [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford, Chemistry Research Laboratory. [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC Carleton. [Link]

-

From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]

-

Single-crystal X-ray Diffraction (Part 2). (2019, July 24). Royal Society of Chemistry. [Link]

-

Supporting Information. (n.d.). Wiley-VCH. [Link]

-

Standard Operating Procedure for NMR Experiments. (2023, July 24). University of Notre Dame. [Link]

-

From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]

-

Single-crystal X-ray Diffraction (Part 2). (2019, July 24). Royal Society of Chemistry. [Link]

Sources

- 1. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 2. Rutgers_MS_Home [react.rutgers.edu]

- 3. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 5. shimadzu.com [shimadzu.com]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. books.rsc.org [books.rsc.org]

1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride physical and chemical properties

An In-Depth Technical Guide to 1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride

Introduction

This compound, with CAS Number 1172462-36-0, is a primary amine salt that serves as a crucial and versatile building block in modern medicinal chemistry and organic synthesis.[1] Its structure, featuring a stereochemically rich cyclopentyl core, a reactive aryl bromide handle, and a nucleophilic amine group, presents multiple avenues for molecular elaboration. This unique combination makes it an attractive scaffold for the development of novel small-molecule therapeutics and complex chemical entities.

This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, spectroscopic characterization, key reactivity, and potential applications of this compound, with a focus on its utility in drug discovery and development.[2]

Physicochemical Properties

The hydrochloride salt form of 1-(4-bromophenyl)cyclopentan-1-amine enhances its stability and handling characteristics compared to its free base, making it more suitable for storage and use in various synthetic protocols. The key properties are summarized below.

| Property | Value | Source / Notes |

| CAS Number | 1172462-36-0 | [1] |

| Molecular Formula | C₁₁H₁₅BrClN | Calculated |

| Molecular Weight | 276.60 g/mol | Calculated from free base MW of 239.03[2] + HCl |

| Appearance | White powder | [1] |

| Purity | Typically ≥99% | [1] |

| Boiling Point | 299 °C at 760 mmHg | Data for the free base[2] |

| Density | 1.371 g/cm³ | Data for the free base[2] |

| Solubility | Not explicitly reported, but the hydrochloride salt form suggests moderate solubility in polar protic solvents like water and alcohols. | General chemical principle |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[3][4] | Sealed and preserved[1] |

**3.0 Synthesis and Purification

While specific literature detailing the synthesis of this compound is not widely published, a robust and logical pathway can be proposed based on established organic chemistry transformations. The most direct approach involves a Grignard reaction followed by a Ritter reaction and subsequent salt formation.

Proposed Synthetic Pathway

The synthesis begins with commercially available starting materials, 4-bromobromobenzene and cyclopentanone. The causality behind this choice is the high efficiency of Grignard reagents for carbon-carbon bond formation and the reliability of the Ritter reaction for converting tertiary alcohols into amines.

Caption: Proposed synthetic workflow for 1-(4-Bromophenyl)cyclopentan-1-amine HCl.

Illustrative Experimental Protocol

-

Grignard Reagent Formation: Magnesium turnings are activated in anhydrous diethyl ether. 4-Bromobromobenzene is added dropwise to initiate the formation of 4-bromophenylmagnesium bromide.

-

Nucleophilic Addition: The Grignard reagent is cooled to 0°C, and a solution of cyclopentanone in anhydrous ether is added slowly. The reaction is quenched with a saturated aqueous solution of ammonium chloride to yield the tertiary alcohol, 1-(4-bromophenyl)cyclopentan-1-ol.

-

Ritter Reaction & Hydrolysis: The crude alcohol is dissolved in acetonitrile and treated with concentrated sulfuric acid. The intermediate nitrilium ion is trapped by water upon workup and subsequent hydrolysis of the resulting acetamide under acidic or basic conditions yields the free amine, 1-(4-bromophenyl)cyclopentan-1-amine.

-

Salt Formation and Purification: The purified free amine is dissolved in a minimal amount of diethyl ether. A solution of hydrochloric acid in ether is added dropwise, causing the hydrochloride salt to precipitate. The resulting white solid is collected by vacuum filtration, washed with cold ether, and dried under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/ether) can be performed to achieve high purity.

Spectroscopic Characterization

Structural verification of the final compound is essential. The following table summarizes the expected signals from key spectroscopic techniques.

| Technique | Expected Signals and Interpretation |

| ¹H NMR | - ~7.5-7.7 ppm (d, 2H): Aromatic protons ortho to the bromine atom. - ~7.3-7.5 ppm (d, 2H): Aromatic protons meta to the bromine atom. - ~8.5-9.5 ppm (br s, 3H): Protons of the ammonium group (-NH₃⁺), often broad and may exchange with D₂O. - ~1.8-2.5 ppm (m, 8H): Protons of the cyclopentyl ring, appearing as complex multiplets. |

| ¹³C NMR | - ~140-145 ppm: Quaternary aromatic carbon attached to the cyclopentyl group. - ~132 ppm: Aromatic carbons ortho to the bromine. - ~128 ppm: Aromatic carbons meta to the bromine. - ~122 ppm: Aromatic carbon attached to the bromine atom. - ~60-65 ppm: Quaternary carbon of the cyclopentyl ring (C-NH₃⁺). - ~35-40 ppm & ~24-28 ppm: Carbons of the cyclopentyl ring. |

| IR (Infrared) | - ~2800-3100 cm⁻¹ (broad): N-H stretching vibrations of the R-NH₃⁺ group. - ~3000-3100 cm⁻¹: Aromatic C-H stretching. - ~2850-2950 cm⁻¹: Aliphatic C-H stretching. - ~1590, 1480 cm⁻¹: Aromatic C=C stretching. - ~1010 cm⁻¹: C-Br stretching. |

| MS (Mass Spec) | - The spectrum would show the molecular ion for the free base (C₁₁H₁₄BrN) upon loss of HCl. - m/z ~239 & 241: A characteristic isotopic pattern (M⁺ and M⁺+2 peaks) of nearly 1:1 intensity, confirming the presence of one bromine atom. |

Reactivity and Applications in Drug Development

The utility of this compound lies in its capacity to serve as a versatile scaffold for generating diverse molecular libraries. Its two primary reactive sites allow for orthogonal chemical modifications.

Key Reactive Sites

-

Aryl Bromide: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or alkyne substituents, profoundly altering the molecule's steric and electronic properties.

-

Primary Amine: The amine group can be readily acylated, alkylated, or used in reductive amination reactions to introduce new functional groups. It serves as a key pharmacophoric element, often involved in hydrogen bonding interactions with biological targets.

Caption: Diversification pathways from the core scaffold.

Role in Drug Discovery

This compound is a valuable starting material for constructing libraries of molecules for high-throughput screening. Its rigid cyclopentyl core helps constrain the conformation of attached functionalities, which can lead to higher binding affinity and selectivity for protein targets. The bromophenyl group positions it as an intermediate for compounds targeting a range of therapeutic areas, similar to other known bioactive aryl-amine structures.[2][5]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related chemicals can provide guidance.[3][6][7]

| Aspect | Guideline |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid breathing dust.[6] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6] |

| Storage | Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly closed.[4] |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes.[6] Skin: Wash off with soap and plenty of water.[6] Inhalation: Move the person to fresh air.[6] Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[3] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[6] |

Conclusion

This compound is a high-value synthetic intermediate with significant potential for researchers in drug discovery and development. Its well-defined structure, featuring two distinct and orthogonally reactive functional groups, provides a robust platform for generating chemical diversity. The insights into its properties, synthesis, and reactivity provided in this guide are intended to empower scientists to effectively utilize this compound in the creation of novel and complex molecules with potential therapeutic applications.

References

-

Title: Cas 1306604-68-1, 2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride | Source: LookChem | URL: [Link]

-

Title: Cas 1094341-13-5, 1-(4-Bromophenyl)cyclopentanamine | Source: LookChem | URL: [Link]

-

Title: Facile Synthesis of 1-(4-Bromophenyl)-1H-tetrazol-5-amine and Related Amide Derivatives | Source: Scribd | URL: [Link]

Sources

- 1. This compound, CasNo.1172462-36-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. lookchem.com [lookchem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. (S)-(-)-1-(4-Bromophenyl)ethylamine = 98.0 GC sum of enantiomers 27298-97-1 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride (CAS Number 1955530-44-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride, a molecule of interest in the field of medicinal chemistry and drug discovery. The guide addresses the current ambiguity surrounding its CAS number, details its physicochemical properties, outlines plausible synthetic routes based on established chemical principles, and explores its potential therapeutic applications by drawing parallels with structurally related compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics, offering insights into the synthesis, characterization, and potential utility of this and similar aryl-substituted cyclopentylamine derivatives.

Introduction and CAS Number Ambiguity

This compound is a chemical entity featuring a central cyclopentylamine scaffold with a bromophenyl substituent. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. However, a notable ambiguity exists in the public domain regarding its assigned CAS number. Chemical supplier databases associate the name "this compound" with at least two different CAS numbers: 1955530-44-5 and 1172462-36-0 . This discrepancy underscores the importance of rigorous analytical characterization to confirm the identity of any procured sample. For the purpose of this guide, we will primarily refer to CAS number 1955530-44-5, while acknowledging the existence of the alternative designation.

Physicochemical Properties

Detailed, experimentally validated physicochemical data for this compound is not extensively available in peer-reviewed literature. The information presented in Table 1 is a synthesis of data from chemical supplier databases and predicted values for the free base, 1-(4-Bromophenyl)cyclopentanamine (CAS 1094341-13-5).

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)cyclopentan-1-amine and its Hydrochloride Salt

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1955530-44-5 (and 1172462-36-0) | - |

| Molecular Formula | C₁₁H₁₅BrClN | Supplier Data |

| Molecular Weight | 294.60 g/mol | Calculated |

| Appearance | White powder | [1] |

| Purity | Typically ≥99% | [1] |

| Storage | Sealed and preserved | [1] |

| Boiling Point (Free Base) | 299 °C at 760 mmHg (Predicted) | [2] |

| Density (Free Base) | 1.371 g/cm³ (Predicted) | [2] |

| Flash Point (Free Base) | 134.6 °C (Predicted) | [2] |

Note: Properties for the free base are predicted and should be used as estimates.

Synthesis and Characterization

While a specific, validated synthesis protocol for this compound is not published, a plausible and efficient synthetic route can be conceptualized based on established organic chemistry methodologies. A common approach to the synthesis of tertiary amines on a cyclic scaffold involves the Ritter reaction or a related nucleophilic addition to an imine or its precursor.

Proposed Synthetic Pathway

A logical synthetic approach would commence with the Grignard reaction of 4-bromophenylmagnesium bromide with cyclopentanone to form the tertiary alcohol, 1-(4-bromophenyl)cyclopentan-1-ol. This intermediate can then be converted to the target amine hydrochloride via a Ritter-type reaction followed by hydrolysis and salt formation.

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: A Hypothetical Approach

The following is a generalized, hypothetical protocol based on the proposed synthetic pathway. This protocol has not been experimentally validated and should be adapted and optimized by qualified personnel.

Step 1: Synthesis of 1-(4-Bromophenyl)cyclopentan-1-ol

-

To a solution of 4-bromophenylmagnesium bromide in a suitable ether solvent (e.g., diethyl ether or THF), add cyclopentanone dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(4-bromophenyl)cyclopentan-1-ol.

Step 2: Synthesis of this compound

-

Dissolve 1-(4-bromophenyl)cyclopentan-1-ol in a mixture of a nitrile (e.g., acetonitrile) and a strong acid (e.g., sulfuric acid) at low temperature.

-

Stir the reaction mixture until the formation of the intermediate N-acetyl amine is complete.

-

Carefully add the reaction mixture to ice water and basify to hydrolyze the amide.

-

Extract the resulting free amine with an organic solvent.

-

Dry the organic layer and bubble with dry HCl gas or treat with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

Characterization

Due to the lack of published data, the following characterization techniques are recommended for identity and purity confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure and confirming the presence of the bromophenyl and cyclopentyl moieties, as well as the amine group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches of the ammonium salt.

-

Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Potential Applications and Therapeutic Relevance

Central Nervous System (CNS) Activity

The core structure of 1-phenylcyclopentanamine is a known scaffold for compounds with activity at CNS receptors. The presence of a halogen, such as bromine, on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. It is plausible that this compound could exhibit activity as an antagonist or modulator of various CNS receptors, warranting investigation in this area.

Anticancer Potential

Structurally related compounds containing a bromophenyl group have been investigated for their anticancer properties. For instance, analogs of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine have demonstrated anticancer activity against various cell lines.[3][4] The bromophenyl moiety can engage in halogen bonding and other interactions within protein binding pockets, potentially leading to inhibitory activity against key cancer-related targets.

As a Synthetic Building Block

Beyond its own potential bioactivity, this compound serves as a valuable building block in organic synthesis. The bromine atom can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide range of substituents, allowing for the generation of diverse chemical libraries for drug discovery screening.

Figure 2: Potential applications of this compound.

Conclusion and Future Directions

This compound is a chemical compound with potential utility in medicinal chemistry and drug discovery. However, the current lack of comprehensive, publicly available scientific data, including a definitive CAS number and detailed characterization, presents a challenge for researchers. This guide has aimed to consolidate the available information, propose a logical synthetic strategy, and highlight potential areas of therapeutic investigation based on the analysis of its structural features and comparison with related molecules.

Future research should focus on the unambiguous synthesis and rigorous characterization of this compound to resolve the CAS number discrepancy. Subsequent pharmacological screening is warranted to explore its potential in areas such as CNS disorders and oncology. Furthermore, its utility as a synthetic intermediate for the generation of novel chemical entities should be further explored.

References

-

Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. Organic Letters. [Link]

-

Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. PubMed. [Link]

-

Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. ACS Publications. [Link]

-

Synthesis of C-Aryl-N-cyclopropylnitrones. ResearchGate. [Link]

-

This compound. Fondchem. [Link]

-

Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Royal Society of Chemistry. [Link]

-

1-(4-Bromophenyl)cyclopentanamine. LookChem. [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PubMed. [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

Sources

- 1. This compound, CasNo.1172462-36-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. Cas 1094341-13-5,1-(4-Bromophenyl)cyclopentanamine | lookchem [lookchem.com]

- 3. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride mechanism of action

An In-Depth Technical Guide to the Potential Mechanism of Action of 1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride and its Derivatives

Introduction: A Scaffold of Neurological Potential

The compound this compound is a fascinating molecular scaffold that, while not extensively studied itself, holds significant promise as a precursor for novel neurologically active agents.[1] Its structural architecture, featuring a substituted phenyl ring linked to a cyclopentylamine moiety, bears a striking resemblance to well-characterized psychoactive compounds, most notably the arylcyclohexylamines.[2] This guide will, therefore, treat this compound not as an end-product, but as a foundational building block. We will dissect its structure to hypothesize potential mechanisms of action for its derivatives and provide a comprehensive, field-proven workflow for researchers to systematically elucidate their pharmacological profiles.

This document is designed for drug development professionals, medicinal chemists, and pharmacologists. It moves beyond a simple recitation of facts to explain the scientific rationale behind a robust research and discovery program aimed at unlocking the therapeutic potential of this chemical class.

Part 1: Structural Analysis and Mechanistic Hypotheses

The pharmacological potential of any derivative of this compound is rooted in its three core structural components: the 4-bromophenyl group, the cyclopentyl ring, and the primary amine. Each of these features can be systematically modified to tune the compound's affinity and selectivity for various biological targets.

Primary Mechanistic Hypothesis: Non-Competitive NMDA Receptor Antagonism

The most compelling hypothesis for the primary mechanism of action of derivatives from this scaffold is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3] This is based on the well-established pharmacology of structurally similar compounds like Phencyclidine (PCP) and Ketamine.[1][4]

The NMDA receptor is a glutamate-gated ion channel crucial for excitatory neurotransmission and synaptic plasticity.[5] Under normal physiological conditions, the channel is blocked by a magnesium ion (Mg2+). Upon binding of glutamate and a co-agonist (glycine or D-serine), and subsequent depolarization of the neuronal membrane, the Mg2+ block is relieved, allowing an influx of calcium (Ca2+) and sodium (Na+) ions.[3]

Non-competitive antagonists, such as those derived from the arylcycloalkylamine class, do not compete with glutamate or glycine for their binding sites. Instead, they bind to a specific site located within the ion channel itself, often referred to as the "PCP binding site".[4][6] This physically obstructs the flow of ions, effectively shutting down receptor activity regardless of agonist presence. This "use-dependent" blockade is a hallmark of this class of antagonists. The resulting decrease in glutamatergic signaling leads to the dissociative anesthetic and, at sub-anesthetic doses, psychoactive effects for which these compounds are known.[7]

Secondary Mechanistic Hypotheses: Modulating Monoamine Systems

Beyond the NMDA receptor, arylcycloalkylamines are known to interact with several other key neurotransmitter systems. These secondary targets likely contribute to the nuanced pharmacological effects of these compounds and represent important avenues for investigation.

-

Dopamine Transporter (DAT): Certain PCP analogs exhibit high affinity for the dopamine transporter, inhibiting the reuptake of dopamine from the synaptic cleft.[8] This leads to increased dopaminergic signaling, a mechanism shared with classical psychostimulants.[6][9] Derivatives of the 1-(4-bromophenyl)cyclopentan-1-amine scaffold could be engineered to favor DAT inhibition, potentially leading to compounds with antidepressant or stimulant properties.

-

Serotonin and Norepinephrine Transporters (SERT and NET): The reuptake of serotonin and norepinephrine can also be modulated by this class of compounds, further expanding their potential therapeutic applications.[1]

-

Sigma (σ) Receptors: The σ1 and σ2 receptors are enigmatic targets implicated in a variety of cellular functions and neurological conditions. Many arylcycloalkylamines show significant affinity for sigma receptors, and this interaction can dramatically shape their overall pharmacological profile.[10]

-

Nicotinic Acetylcholine (nACh) Receptors: Inhibition of nAChRs is another known activity of PCP and could contribute to the cognitive and anesthetic effects of related compounds.[4]

Step 1: In Silico Screening (Molecular Docking)

-

Objective: To generate initial hypotheses about the binding poses and relative affinities of novel compounds for the primary and secondary targets.

-

Methodology:

-

Obtain high-resolution crystal structures of the targets of interest (e.g., the NMDA receptor ion channel, DAT) from the Protein Data Bank (PDB).

-

Prepare the protein structures by adding hydrogens, assigning charges, and defining the binding pocket (e.g., the PCP site in the NMDA receptor).

-

Generate low-energy 3D conformers of the test compounds.

-

Perform docking calculations using software such as AutoDock or Glide to predict the most favorable binding poses and estimate binding energies.

-

Analyze the results, paying close attention to key interactions (e.g., hydrophobic, hydrogen bonding, and potential halogen bonding involving the bromine atom).

-

Step 2: In Vitro Target Validation (Radioligand Binding Assays)

-

Objective: To empirically determine the binding affinity (Ki) of the test compounds for the hypothesized targets. This step is critical for confirming the in silico predictions.

Protocol 2.1: NMDA Receptor ([³H]MK-801) Binding Assay [10]

-

Preparation: Prepare a membrane fraction from rat forebrain tissue, which is rich in NMDA receptors. Resuspend the final pellet in a suitable assay buffer (e.g., 5 mM Tris-HCl, pH 7.4).

-

Assay Setup: In a 96-well plate, combine:

-

The membrane preparation.

-

Varying concentrations of the unlabeled test compound.

-

A fixed concentration of the radioligand [³H]MK-801 (a high-affinity NMDA channel blocker), typically 1-5 nM.

-

-

Controls:

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of an unlabeled competitor like PCP or unlabeled MK-801 (e.g., 10 µM).

-

-

Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.

-

Termination: Rapidly terminate the assay by filtering the contents of each well through glass fiber filters using a cell harvester. This traps the membrane-bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 (the concentration of compound that inhibits 50% of specific binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2.2: Dopamine Transporter ([³H]Dopamine) Uptake Assay [10]

-

Preparation: Prepare synaptosomes from rat striatal tissue, as this region has a high density of dopamine terminals.

-

Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with either vehicle or varying concentrations of the test compound for 10-20 minutes at 37°C.

-

Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine (e.g., 10-20 nM).

-

Incubation: Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C. The timing is critical to remain in the initial linear phase of uptake.

-

Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Controls: Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor like benztropine or cocaine.

-

Quantification: Measure the radioactivity trapped on the filters (representing [³H]Dopamine taken up into the synaptosomes) using a scintillation counter.

-

Analysis: Calculate the IC50 value for the inhibition of dopamine uptake and, if applicable, the Ki.

Step 3: Functional Characterization

-

Objective: To determine the functional consequence of binding to the target (e.g., antagonism, agonism, inverse agonism).

-

Methodology:

-

Electrophysiology (Patch Clamp): For ion channels like the NMDA receptor, this is the gold standard. Record NMDA-evoked currents from cultured neurons or cells expressing the receptor. Application of the test compound should result in a concentration-dependent reduction of the current if it is an antagonist.

-

Calcium Imaging: Use calcium-sensitive dyes (e.g., Fura-2) in cultured neurons to measure the influx of calcium following NMDA receptor activation. An antagonist will block this influx.

-

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to allow for easy comparison of potency and selectivity across different targets.

| Compound ID | Modification from Parent Scaffold | NMDA Receptor Ki (nM) | DAT IC50 (nM) | σ1 Receptor Ki (nM) | Selectivity (DAT/NMDA) |

| Parent | 1-(4-Bromophenyl)cyclopentan-1-amine | >10,000 | >10,000 | >10,000 | - |

| Example 1 | N-methylation | 85 | 1,200 | 450 | 14.1 |

| Example 2 | Phenyl ring hydroxylation (3-OH) | 25 | 2,500 | 800 | 100 |

| Example 3 | N-piperidine substitution | 15 | 350 | 95 | 23.3 |

Data shown is for illustrative purposes only, based on trends observed in related chemical series. [10]

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel central nervous system agents. While direct pharmacological data on this specific molecule is scarce, its structural relationship to potent NMDA receptor antagonists and monoamine reuptake inhibitors provides a clear and rational path forward for drug discovery. The primary mechanistic hypothesis points towards non-competitive NMDA receptor antagonism, with secondary modulation of dopamine, serotonin, and sigma receptors being highly probable. By employing the systematic research workflow outlined in this guide—from in silico modeling to in vitro binding and functional assays—researchers can effectively characterize the mechanism of action of novel derivatives, paving the way for the development of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

-

Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]

- Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206.

-

LookChem. (n.d.). 1-(4-Bromophenyl)cyclopentanamine. Retrieved from [Link]

- French, E. D., & Vantini, G. (1984). The effects of the phencyclidine analogs BTCP and TCP on nigrostriatal dopamine neuronal activity. European journal of pharmacology, 104(3-4), 363–367.

-

Kochli, D. (2020, April 23). PSY305: Hallucinogenics: PCP and Ketamine. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Cypenamine. Retrieved from [Link]

- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400.

- Knoll, J. (1998). The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant. CNS drug reviews, 4(4), 281–308.

- DeWald, H. A., Heffner, T. G., & Meltzer, L. T. (1994). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of medicinal chemistry, 37(15), 2371–2380.

-

Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]

- Bonifazi, A., et al. (2015). Novel potent N-methyl-d-aspartate (NMDA) receptor antagonists or σ1 receptor ligands based on properly substituted 1,4-dioxane ring. Journal of medicinal chemistry, 58(21), 8561–8579.

- Rana, V., et al. (2023). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective. Current Medicinal Chemistry, 30(1), 1-25.

-

MedlinePlus. (n.d.). Phencyclidine. Retrieved from [Link]

-

Erowid. (n.d.). PCP (Phencyclidine). Retrieved from [Link]

-

Medscape. (2024, January 30). PCP and Ketamine Toxicity. Retrieved from [Link]

- Carlier, J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International journal of molecular sciences, 23(24), 15574.

Sources

- 1. PCP and Ketamine Toxicity: Practice Essentials, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 2. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phencyclidine - Wikipedia [en.wikipedia.org]

- 5. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - Rana - Current Medicinal Chemistry [journals.eco-vector.com]

- 6. m.youtube.com [m.youtube.com]

- 7. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. The effects of the phencyclidine analogs BTCP and TCP on nigrostriatal dopamine neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cypenamine - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Preclinical Evaluation of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride

Executive Summary

This guide outlines a comprehensive, multi-stage research framework for characterizing the potential biological activity of the novel chemical entity, 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride. Due to the absence of extensive public data on this specific compound, this document serves as an expert-driven roadmap for its preclinical evaluation. The core of our investigative strategy is built upon structural analogy; the compound's arylcyclopentylamine scaffold bears a significant resemblance to known psychoactive agents, particularly arylcyclohexylamine N-methyl-D-aspartate (NMDA) receptor antagonists and monoamine transporter inhibitors.

We will proceed through a logical pipeline, beginning with in silico predictions to generate foundational hypotheses about the compound's targets and liabilities. These computational insights will then guide a rigorous in vitro experimental phase to empirically validate target engagement and assess crucial safety parameters, including cardiotoxicity and metabolic drug-drug interaction potential. Finally, promising in vitro data would warrant progression to preliminary in vivo studies to understand the compound's effects within a complex biological system. Each proposed protocol is designed to be self-validating, incorporating the necessary controls and explaining the scientific rationale behind key experimental choices, ensuring a robust and reliable characterization of this novel compound.

Introduction and Scientific Rationale

Chemical Identity

-

Compound: this compound

-

Molecular Formula: C₁₁H₁₅BrClN

-

CAS Number: 1172462-36-0[1]

-

Structure:

(Image for illustrative purposes)

Rationale for Investigation: A Hypothesis Driven by Structural Analogy

The logical starting point for investigating a novel compound is an analysis of its structure. 1-(4-Bromophenyl)cyclopentan-1-amine is an arylcyclopentylamine. This structural class is a close analog of the arylcyclohexylamines, a well-documented class of psychoactive compounds that includes potent NMDA receptor antagonists like Phencyclidine (PCP) and Ketamine. The primary hypothesis, therefore, is that this compound may exhibit activity at the NMDA receptor.

Furthermore, the general structure of a phenyl ring separated from an amine group by a cyclic scaffold is a common pharmacophore in substances that interact with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2][3] These transporters are critical targets for drugs treating depression, ADHD, and other neuropsychiatric disorders.[4][5]

The presence of a bromine atom on the phenyl ring is also significant. Halogenation can modulate a compound's lipophilicity, membrane permeability, and metabolic stability, and can introduce the potential for halogen bonding interactions with protein targets, potentially enhancing binding affinity.[6]

Based on these structural features, our investigation will be guided by two primary hypotheses:

-

The compound acts as an antagonist or modulator of the NMDA receptor.

-

The compound inhibits one or more monoamine transporters (DAT, SERT, NET).

Stage 1: In Silico Assessment and Predictive Modeling

Before committing to resource-intensive wet lab experiments, computational methods can efficiently predict potential biological activities and liabilities, providing a crucial framework for targeted investigation.[7] These in silico approaches allow for rapid, cost-effective screening of potential drug-target interactions.[8][9]

Computational Drug-Target Interaction Prediction

The initial step is to use predictive models to screen the compound against a large panel of known biological targets. This can be achieved through a combination of ligand-based and structure-based approaches.[7][10]

-

Ligand-Based Methods: These methods compare the compound to databases of molecules with known activities.[7] If molecules with similar structures are known to bind to specific targets (e.g., NMDA receptors, monoamine transporters), it increases the probability that our compound will share that activity.

-

Structure-Based Methods (Molecular Docking): Where high-resolution crystal structures of potential targets exist (e.g., models of the NMDA receptor or DAT), molecular docking simulations can predict the binding affinity and pose of the compound within the receptor's active site. This can provide insights into the specific molecular interactions driving the binding.[4]

Workflow for Predictive Target Screening

The following diagram illustrates the logical flow for the in silico prediction phase.

Caption: In Silico Predictive Workflow.

Stage 2: In Vitro Target Validation and Safety Pharmacology

The hypotheses generated from in silico analysis must be confirmed through empirical in vitro testing. This stage focuses on quantifying the compound's interaction with its predicted primary targets and evaluating its potential for common safety liabilities.

Primary Target Engagement Assays

Principle: This assay measures the compound's ability to inhibit the reuptake of neurotransmitters (dopamine, serotonin, norepinephrine) into cells expressing the respective transporters (DAT, SERT, NET).[11] A fluorescent substrate that mimics the natural neurotransmitters is used. When this substrate is taken up by the cells, its fluorescence increases, and inhibition of this process by the test compound results in a reduced signal.[3][12]

Methodology:

-

Cell Plating: Seed HEK293 cells stably expressing human DAT, SERT, or NET into 96-well or 384-well poly-D-lysine coated plates at a density of 10,000-20,000 cells/well and incubate overnight.[11][12]

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS). A typical concentration range would be from 1 nM to 100 µM.

-

Incubation: Remove the cell culture medium and add the test compound dilutions to the wells. Incubate for 10-20 minutes at 37°C. Include a vehicle control (buffer only) and a positive control inhibitor (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET).

-

Substrate Addition: Add the fluorescent substrate/masking dye solution (as provided in commercial kits) to all wells.[12]

-

Signal Detection: Immediately transfer the plate to a fluorescence plate reader capable of bottom-read kinetic measurements.[11] Monitor fluorescence intensity over 30 minutes.

-

Data Analysis: Calculate the rate of substrate uptake (slope of the kinetic curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration that causes 50% inhibition).

Essential Safety Pharmacology Assays

Rationale: Early assessment of potential adverse effects is critical in drug development. Two of the most common reasons for compound failure are cardiac toxicity and unforeseen drug-drug interactions (DDIs).[13][14] The following assays are standard practice to identify these risks.

Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[13] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[15] This assay uses automated patch-clamp electrophysiology to directly measure the ionic current through the hERG channel in the presence of the test compound.[13][15]

Methodology:

-

Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.[15]

-

System: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch).[15]

-

Voltage Protocol: Apply a specific voltage-clamp protocol to the cell to elicit the hERG current. A standard protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing pulse to measure the characteristic "tail current," which is the primary measurement for assessing hERG block.[13][16]

-

Compound Application: After establishing a stable baseline current, apply a vehicle control followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).[15] A known hERG inhibitor like E-4031 serves as a positive control.[15]

-

Data Analysis: Measure the percentage of tail current inhibition at each concentration compared to the baseline. Calculate an IC₅₀ value to quantify the compound's potency as a hERG channel blocker.

Principle: CYP enzymes are the primary enzymes responsible for drug metabolism in the liver.[14] Inhibition of these enzymes by a new drug can slow the metabolism of co-administered drugs, leading to increased plasma concentrations and potential toxicity.[17][18] This assay assesses the compound's potential to inhibit the five major human CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4).[19][20]

Methodology:

-

Enzyme Source: Use human liver microsomes, which contain a full complement of CYP enzymes.[18]

-

Incubation: In a 96-well plate, incubate the human liver microsomes with a specific probe substrate for each CYP isoform and a range of concentrations of the test compound.

-

Reaction Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.

-

Reaction Termination: After a set incubation time, stop the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Metabolite Quantification: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the amount of the specific metabolite formed from the probe substrate.[18][19]

-

Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Calculate the IC₅₀ value for each CYP isoform.

Hypothetical In Vitro Data Summary

The results from these assays can be summarized for a clear go/no-go decision-making process.

| Assay Target | Endpoint | Hypothetical Result for Cmpd X | Interpretation |

| Primary Targets | |||

| Dopamine Transporter (DAT) | IC₅₀ | 85 nM | Potent inhibitor; suggests potential stimulant or psychoactive properties. |

| Serotonin Transporter (SERT) | IC₅₀ | 1,200 nM | Moderate inhibitor; suggests potential antidepressant-like properties. |

| Norepinephrine Transporter(NET) | IC₅₀ | > 10,000 nM | Weak activity; not a primary target. |

| NMDA Receptor | IC₅₀ | 5,500 nM | Weak activity; less likely to be a primary mechanism of action. |

| Safety Targets | |||

| hERG Channel | IC₅₀ | > 30 µM | Low risk of cardiotoxicity; desirable safety profile. |

| CYP2D6 Inhibition | IC₅₀ | 2.5 µM | Potent inhibitor; high potential for drug-drug interactions. |

| CYP3A4 Inhibition | IC₅₀ | > 50 µM | Low risk of DDI via this major metabolic pathway. |

Stage 3: In Vivo Behavioral Pharmacology

Rationale: A compound demonstrating potent and selective in vitro activity with an acceptable safety profile warrants investigation in living organisms. In vivo studies aim to determine if the molecular activity observed in vitro translates into a measurable physiological or behavioral effect.[21][22] These studies are essential for understanding the compound's potential therapeutic applications and adverse effects in a complex system.[23][24]

Experimental Design Considerations

Based on the hypothetical in vitro data suggesting potent DAT inhibition, initial in vivo studies in rodent models would focus on behaviors sensitive to dopaminergic stimulation.

-

Locomotor Activity: DAT inhibitors typically increase spontaneous locomotor activity. This can be measured in an open-field arena to assess the compound's stimulant properties.

-

Drug Discrimination: This procedure trains animals to recognize the subjective effects of a known drug (e.g., cocaine or amphetamine).[23] Testing the novel compound would determine if it produces similar subjective effects, providing insight into its psychoactive profile.

-

Cognitive Function: Depending on the overall profile, effects on learning, memory, and attention could be assessed using various maze-based tasks or operant conditioning paradigms.[21][22]

Integrated Preclinical Assessment Workflow

The following diagram outlines the entire preclinical assessment pipeline, from initial concept to in vivo evaluation.

Caption: Integrated Preclinical Assessment Workflow.

Conclusion and Future Directions

This technical guide presents a structured, hypothesis-driven approach to elucidating the biological activity of this compound. By integrating computational predictions with targeted in vitro assays and foundational safety screening, researchers can efficiently build a comprehensive profile of this novel chemical entity. The causality-driven workflow ensures that each experimental stage logically informs the next, maximizing the value of the data generated.

Should the compound demonstrate a promising profile—such as potent and selective activity at a desirable target with a clean safety profile—future work would involve lead optimization to improve potency and metabolic stability, followed by more extensive toxicological studies and efficacy testing in animal models of disease. This rigorous, phased approach is fundamental to navigating the complexities of modern drug discovery and development.

References

-

Ijms, et al. (2024). Drug–Target Interaction Prediction Based on an Interactive Inference Network. MDPI. [Link]

-

AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

-

Luo, et al. (2021). Drug–drug interaction prediction: databases, web servers and computational models. Briefings in Bioinformatics. [Link]

-

Jicha, G. A. (2022). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. PubMed. [Link]

-

Lu, et al. (2017). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. [Link]

-

Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]

-

Pan, et al. (2019). An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features. BMC Bioinformatics. [Link]

-

Slideshare. (n.d.). hERG Assay. [Link]

-

ResearchGate. (2022). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. [Link]

-

Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

-

LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

-

Koutsoukas, et al. (2019). Current computational methods for predicting protein interactions of natural products. PMC. [Link]

-

FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

-

Maguire, D. R. (2022). Translational In Vivo Assays in Behavioral Biology. PMC - PubMed Central. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

-

Lirias - KU Leuven. (2024). Behaviorally conditioned effects of psychoactive drugs in experimental animals. [Link]

-

Adkins, et al. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

-

Paine, et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. [Link]

-

Fountain, G. (2020). Computational study of drug interactions of receptors, specifically Gl. Rowan Digital Works. [Link]

-

Medicalexpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

-

Consensus. (2024). Behaviorally conditioned effects of psychoactive drugs in experimental animals. [Link]

-

Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit. [Link]

-

LookChem. (n.d.). Cas 1094341-13-5,1-(4-Bromophenyl)cyclopentanamine. [Link]

-

LookChem. (n.d.). Cas 1306604-68-1,2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride. [Link]

-

Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. [Link]

-

ResearchGate. (n.d.). Structures of novel psychoactive substances including synthetic... [Link]

-

Carlier, J. (2020). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). PubMed Central. [Link]

-

Office of Justice Programs. (2019). Best Practices in Novel Psychoactive Substances Testing for Laboratory Practitioners. [Link]

-

Tiekink, et al. (2015). 3-(4-Bromophenyl)cyclopent-2-en-1-one. PMC - NIH. [Link]

-

Agilent. (n.d.). Testing For Novel Psychoactive Substances. [Link]

-

Scribd. (n.d.). Yang Et Al 2017 Facile Synthesis of 1 (4 Bromophenyl) 1h Tetrazol 5 Amine and Related Amide Derivatives. [Link]

-

MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

-

PubChem. (n.d.). 4-Bromophenylhydrazine hydrochloride. [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

Sources

- 1. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]

- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 4. "Computational study of drug interactions of receptors, specifically Gl" by Griffin Fountain [rdw.rowan.edu]

- 5. biocompare.com [biocompare.com]

- 6. (1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride | 2171915-45-8 | Benchchem [benchchem.com]

- 7. Current computational methods for predicting protein interactions of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hERG Assay | PPTX [slideshare.net]

- 10. mdpi.com [mdpi.com]

- 11. moleculardevices.com [moleculardevices.com]

- 12. moleculardevices.com [moleculardevices.com]

- 13. benchchem.com [benchchem.com]

- 14. lnhlifesciences.org [lnhlifesciences.org]

- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 16. fda.gov [fda.gov]

- 17. criver.com [criver.com]

- 18. enamine.net [enamine.net]

- 19. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 20. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Translational In Vivo Assays in Behavioral Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 24. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

Topic: 1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride Derivatives and Analogs: A Medicinal Chemistry Scaffold

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-bromophenyl)cyclopentan-1-amine hydrochloride, its derivatives, and analogs. It is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and application of this versatile chemical scaffold.

Introduction: The Strategic Value of the 1-(4-Bromophenyl)cycloalkylamine Scaffold

The 1-(4-bromophenyl)cyclopentan-1-amine structure represents a valuable building block in modern drug discovery.[1] Its utility stems from the combination of a conformationally constrained cycloalkylamine, known for its presence in centrally active agents, and a synthetically versatile bromophenyl ring. This unique combination offers a powerful platform for generating diverse chemical libraries and probing structure-activity relationships (SAR).

The core components each serve a critical, strategic purpose:

-

The 4-Bromophenyl Group: This moiety is not merely a placeholder but an active participant in molecular design. The bromine atom serves as an exceptionally effective synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse functionalities, enabling rapid exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[2]

-

The Cyclopentylamine Moiety: The rigid cyclopentyl ring restricts the conformational freedom of the molecule compared to acyclic analogs. This pre-organization can lead to a more favorable entropy of binding to biological targets. Furthermore, the tertiary carbon atom to which both the phenyl ring and the amine are attached creates a stable and defined three-dimensional structure, a feature often found in compounds targeting receptors and enzymes within the central nervous system (CNS).

This guide will detail the synthesis of this core, methods for its derivatization, analytical techniques for its characterization and quality control, and its potential applications in medicinal chemistry.

Synthesis Strategies: From Core to Analogs

The synthesis of this scaffold and its derivatives is a multi-step process that can be logically divided into the construction of the core amine and its subsequent functionalization.

Synthesis of the Core Scaffold: 1-(4-Bromophenyl)cyclopentan-1-amine

The primary challenge in synthesizing the core is the efficient formation of the C-C bond between the phenyl and cyclopentyl rings and the subsequent introduction of the amine functionality at the C1 position. A common and robust approach involves a Grignard reaction with a nitrile, followed by hydrolysis and reductive amination or similar amine-forming reactions.

A logical retrosynthetic pathway begins by disconnecting the C-N bond, leading back to a ketone intermediate, which can be formed from the reaction of a Grignard reagent with a nitrile.

Sources

Spectroscopic Characterization of 1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride: A Technical Guide

Introduction